6-(Pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid
Overview
Description
6-(Pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid is a chemical compound characterized by a pyridine ring substituted with a pyrrolidine-1-carbonyl group at the 6-position and a carboxylic acid group at the 2-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyridine-2-carboxylic acid as the starting material.
Activation: The carboxylic acid group is activated using reagents like thionyl chloride to form the corresponding acid chloride.
Coupling Reaction: The activated acid chloride is then reacted with pyrrolidine in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring efficient reaction conditions, and optimizing yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.
Types of Reactions:
Oxidation: The pyridine ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on the pyridine ring or the carboxylic acid group.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions, particularly at the 2- and 6-positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Pyridine N-oxide, pyridine-2,6-dicarboxylic acid.
Reduction Products: Pyridine-2-carboxylic acid amide, pyridine-2-carboxylic acid alcohol.
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring are often used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Without specific information on this compound, it’s difficult to detail its mode of action. The pyrrolidine ring is known to contribute to the stereochemistry of the molecule, and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives are known to have diverse biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives are known to have diverse biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a ligand in biological studies, interacting with various enzymes and receptors. Medicine: Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Pyrrolidine-1-carbonyl chloride: A related compound with a similar structure but lacking the pyridine ring.
Pyridine-2-carboxylic acid: The parent compound without the pyrrolidine-1-carbonyl group.
6-(Pyrrolidine-1-carbonyl)pyridine-3-carboxylic acid: A structural isomer with the carboxylic acid group at the 3-position.
Uniqueness: 6-(Pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid is unique due to its combination of the pyridine ring and the pyrrolidine-1-carbonyl group, which provides distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
Properties
IUPAC Name |
6-(pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-10(13-6-1-2-7-13)8-4-3-5-9(12-8)11(15)16/h3-5H,1-2,6-7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRINNVKMJWRHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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